1-(2-Hydroxy-ethylamino)-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol

medicinal chemistry structure-activity relationship hydrogen bonding

Selective 17β-HSD inhibitors leave one isoform intact, triggering compensatory upregulation that confounds breast cancer and endometriosis studies. This tetrahydrocarbazole-aminoalcohol solves the problem through equipotent dual blockade of human 17β-HSD1 and 17β-HSD2 (IC50 = 1.20 nM each), enabling complete local estradiol deprivation without isoform compensation. • Equipotent dual inhibition: IC50 = 1.20 nM for both human 17β-HSD1 and 17β-HSD2. • Quantifiable species selectivity: 22.5-fold window vs. mouse 17β-HSD2 (IC50 = 27 nM) for model calibration. • CNS-favorable profile: MW 288.4 g/mol; terminal -OH enables linker conjugation for affinity probes or PROTACs.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
Cat. No. B12854491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-ethylamino)-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=CC=CC=C3N2CC(CNCCO)O
InChIInChI=1S/C17H24N2O2/c20-10-9-18-11-13(21)12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1,3,5,7,13,18,20-21H,2,4,6,8-12H2
InChIKeyCDPCTFJESQQUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-ethylamino)-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol – Structural and Pharmacological Baseline for Research Procurement


1-(2-Hydroxy-ethylamino)-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol (CAS 1171934-86-3) is a synthetic aminoalcohol derivative incorporating a partially saturated tetrahydrocarbazole core linked via a 2-hydroxypropylene spacer to an N-(2-hydroxyethyl)amino moiety . Its molecular formula is C₁₇H₂₄N₂O₂ with a molecular weight of 288.4 g/mol . The compound belongs to a broader series of N-substituted tetrahydrocarbazole-propanols that have been investigated as ligands for G-protein coupled receptors, inhibitors of hydroxysteroid dehydrogenases, and multifactorial drug candidates for CNS disorders [1]. Its structural signature—a flexible ethanolamine tail bearing a terminal primary hydroxyl—distinguishes it from the more common methylamino, benzylamino, and piperazinyl analogs that populate this chemical space.

Dual 17β-HSD1/2 inhibitor probe for hormone-dependent cancer models
CNS-favorable physicochemical profile (MW
Terminal hydroxyl enables affinity probe or PROTAC conjugation

Why 1-(2-Hydroxy-ethylamino)-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol Cannot Be Replaced by the Methylamino, Benzylamino, or Piperazinyl Analogs


Generic substitution among N-substituted tetrahydrocarbazole-propanols fails because the amine side chain is not a passive linker—it directly controls hydrogen-bond donor/acceptor count, polarity, steric bulk, and protonation state, each of which governs target engagement, selectivity, and pharmacokinetic behavior. Replacing the terminal primary hydroxyl (–CH₂CH₂OH) with a methyl group (–CH₃, CAS 801228-20-6) removes one H-bond donor and reduces polar surface area, changing solubility and receptor pharmacophore complementarity . Substituting with a piperazine ring (C₁₉H₂₇N₃O) introduces a second basic nitrogen and alters pKₐ distribution, potentially leading to off-target aminergic receptor binding not seen with the ethanolamine tail . The benzylamino analog (CAS 300590-63-0) increases lipophilicity (calculated logP ~4.5 vs. ~2.8 for the hydroxyethyl compound) and adds aromatic π-stacking capacity, shifting target selectivity profiles. These structural differences are sufficient to change IC₅₀ values by orders of magnitude within the same assay system, as documented for related tetrahydrocarbazole series targeting GPCRs and hydroxysteroid dehydrogenases [1].

! Methylamino analog lacks terminal hydroxyl – H-bond donor count drops, altering pharmacophore complementarity
! Benzylamino analog raises logP ~2.2 units and increases steric bulk, shifting selectivity profiles
! Piperazinyl analog adds basic nitrogen and +25 Da, potentially limiting CNS penetration

Quantitative Differential Evidence for 1-(2-Hydroxy-ethylamino)-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol vs. In-Class Analogs


Hydrogen-Bond Donor Capacity: Hydroxyethylamino vs. Methylamino Side Chain – Impact on Target Interaction Potential

The target compound bears an N-(2-hydroxyethyl)amino side chain that provides two hydrogen-bond donor sites (secondary amine NH plus terminal primary OH) and three hydrogen-bond acceptor sites. In contrast, the closest commercially available analog, 1-methylamino-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol (CAS 801228-20-6; C₁₆H₂₂N₂O, MW 258.36), carries an N-methylamino group that supplies only one H-bond donor (secondary amine NH) and lacks the terminal hydroxyl entirely . This difference in donor count directly alters the pharmacophoric complementarity to targets requiring dual H-bond interactions within the binding pocket, such as the catalytic triad of 17β-hydroxysteroid dehydrogenase type 1, where simultaneous hydrogen bonding to Ser142 and Tyr155 is essential for inhibitor potency [1].

H-Bond Donor Capacity
Class-level
Target: 2 H-bond donors (NH + OH), 3 acceptors Comparator: Methylamino analog 1 donor, 2 acceptors
Enables dual H-bond engagement with catalytic residues (e.g., 17β-HSD1)
Class-level inference from pharmacophore modeling
medicinal chemistry structure-activity relationship hydrogen bonding

Lipophilicity Differentiation: Hydroxyethylamino vs. Phenethylamino Substitution and the 17β-HSD2 Selectivity Window

Replacing the N-(2-hydroxyethyl) group with an N-phenethyl group (as in 1-phenethylamino-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol, C₂₃H₂₈N₂O, predicted logP ~5.0) substantially increases lipophilicity. The hydroxyethyl compound is expected to exhibit a lower logP (estimated ~2.8) and lower topological polar surface area (TPSA ~58 Ų) versus the phenethyl analog (TPSA ~35 Ų), placing the two compounds in different druglikeness space . Within the 17β-HSD enzyme family, the target compound shows equipotent inhibition of 17β-HSD1 and 17β-HSD2 (IC₅₀ = 1.20 nM for both human isoforms) but a 22.5-fold drop in potency against the mouse ortholog of 17β-HSD2 (IC₅₀ = 27 nM) [1]. Highly lipophilic tetrahydrocarbazole analogs often exhibit broader off-target profiles and metabolic instability, whereas the moderate lipophilicity of the hydroxyethyl compound may contribute to the observed selectivity window between species orthologs, a feature relevant for translational pharmacology studies [1].

Lipophilicity & Selectivity
Reported
logP ~2.8 (hydroxyethyl) vs ~5.0 (phenethyl); 22.5-fold human/mouse 17β-HSD2 selectivity
Moderate lipophilicity supports species-ortholog selectivity studies
In silico logP; radio-HPLC enzyme assays
lipophilicity 17β-HSD2 selectivity druglikeness

Molecular Weight and Heavy Atom Count: Differentiating the Hydroxyethylamino Compound from the Piperazinyl Analog for CNS Druglikeness

The piperazinyl analog (1-piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol, C₁₉H₂₇N₃O) has a higher molecular weight (~313.4 g/mol) and one additional nitrogen atom compared to the target compound (288.4 g/mol, C₁₇H₂₄N₂O₂). Each extra heteroatom contributes approximately 14 Da and adds basicity that may hinder passive blood-brain barrier crossing. The hydroxyethyl compound sits closer to the CNS druglikeness sweet spot (MW < 300 Da) and lacks the secondary basic amine that in the piperazinyl analog would be predominantly protonated at physiological pH, potentially limiting CNS penetration . For procurement decisions in neuropharmacology programs, the lower molecular weight and absence of a permanently charged piperazine center make the target compound a more suitable candidate for blood-brain barrier penetration studies, a consideration reinforced by the identification of tetrahydrocarbazoles as leads for Alzheimer's disease drug candidates [1].

CNS Druglikeness
Class-level
Target: 288.4 g/mol, 2 basic N; Piperazinyl analog: 313.4 g/mol, 3 basic N
Lower MW and reduced basicity favor brain penetration assessment
Criteria: MW
17β-HSD Inhibition
Head-to-head
Human 17β-HSD1 IC₅₀ = 1.20 nM; Human 17β-HSD2 IC₅₀ = 1.20 nM; ≥25-fold more potent than STX1040 at 17β-HSD1
Supports dual-inhibition pathway-response studies
Radio-HPLC, human placental fractions
Steric Fit
Class-level
Target: 21 heavy atoms, flexible ethanolamine tail; Benzyl analog: 25 heavy atoms, rigid phenyl terminus
Improved steric accommodation in constrained binding pockets
SAR inference from LHRH antagonist series
CNS druglikeness molecular weight blood-brain barrier penetration

Dual 17β-HSD1/17β-HSD2 Inhibitory Potency: Direct Quantitative Evidence from a Defined Enzymatic Assay System

The target compound (registered as BDBM50515446 in BindingDB) shows potent, equipotent inhibition of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and type 2 (17β-HSD2) with IC₅₀ values of 1.20 nM in both assays, measured in human placental cytosolic (17β-HSD1) and microsomal (17β-HSD2) fractions using [³H]-E1 or [³H]-E2 as substrate in the presence of NAD⁺ and quantified by radio-HPLC [1]. This dual inhibition profile is uncommon: most reported 17β-HSD1 inhibitors (e.g., STX1040, IC₅₀ ~30 nM for 17β-HSD1) show substantial selectivity over 17β-HSD2, while selective 17β-HSD2 inhibitors are extremely rare. The equipotent dual inhibition at 1.20 nM represents a sub-nanomolar potency level that distinguishes the hydroxyethylamino-tetrahydrocarbazole scaffold from the broader aminoalcohol-carbazole series, where antimalarial hits typically exhibit IC₅₀ values in the micromolar range [2].

17β-HSD Inhibition
Head-to-head
Human 17β-HSD1 IC₅₀ = 1.20 nM; Human 17β-HSD2 IC₅₀ = 1.20 nM; ≥25-fold more potent than STX1040 at 17β-HSD1
Supports dual-inhibition pathway-response studies
Radio-HPLC, human placental fractions
17β-hydroxysteroid dehydrogenase enzyme inhibition IC₅₀

Steric Bulk and Rotatable Bonds: Hydroxyethyl vs. Benzyl Side Chain – Implications for Binding Pocket Accommodation

The target compound contains 5 rotatable bonds in its side chain (excluding the tetrahydrocarbazole core), providing conformational flexibility while maintaining a compact terminal group. The benzylamino analog (1-benzylamino-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol, CAS 300590-63-0, C₂₂H₂₆N₂O, MW 334.45) adds an additional aromatic ring, increasing the number of heavy atoms from 21 to 25 and introducing a rigid phenyl group that restricts conformational freedom at the terminus . In the context of 17β-HSD1, whose substrate-binding pocket accommodates the planar steroid scaffold but has limited tolerance for bulky N-substituents in inhibitor design, the compact hydroxyethyl group is a better steric fit than the benzyl group [1]. This steric argument is supported by the observation that benzyl-substituted tetrahydrocarbazole LHRH antagonists typically require additional core substitutions to achieve potency comparable to less bulky analogs [2].

Steric Fit
Class-level
Target: 21 heavy atoms, flexible ethanolamine tail; Benzyl analog: 25 heavy atoms, rigid phenyl terminus
Improved steric accommodation in constrained binding pockets
SAR inference from LHRH antagonist series
steric parameters rotatable bonds ligand efficiency

High-Value Application Scenarios for 1-(2-Hydroxy-ethylamino)-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol Based on Demonstrated Evidence


Dual 17β-HSD1/17β-HSD2 Pharmacological Probe in Hormone-Dependent Cancer Research

The equipotent dual inhibition of human 17β-HSD1 and 17β-HSD2 (IC₅₀ = 1.20 nM each) makes this compound an exceptional tool for dissecting the contributions of estrone-to-estradiol interconversion in breast cancer and endometriosis models where both isoforms are co-expressed [1]. Unlike selective inhibitors that leave one pathway intact, the dual blockade profile enables researchers to study the net effect of complete local estradiol deprivation without the compensatory upregulation of the opposing isoform that commonly confounds single-target studies.

CNS-Targeted Tetrahydrocarbazole Lead Optimization for Neurodegenerative Disease Programs

With a molecular weight of 288.4 g/mol—below the 300 Da threshold favorable for passive CNS penetration—and lacking the additional basic nitrogen that impedes blood-brain barrier crossing in the piperazinyl analog, this compound is a structurally informed starting point for Alzheimer's disease drug discovery campaigns [2]. Tetrahydrocarbazole leads have been identified that dampen presenilin-1-mutation-associated ER calcium dyshomeostasis, and the hydroxyethylamino substituent provides the H-bond donor capacity needed for target engagement without the CNS-penetration penalty of bulkier or more basic side-chain analogs [2].

Species-Ortholog Selectivity Studies in Rodent-to-Human Translational Pharmacology

The 22.5-fold selectivity window between human 17β-HSD2 (IC₅₀ = 1.20 nM) and mouse 17β-HSD2 (IC₅₀ = 27 nM) provides a quantifiable, experimentally tractable difference that can be exploited to calibrate rodent disease models against human tissue preparations [1]. Procurement of both the hydroxyethylamino compound and its methylamino or benzylamino analogs enables comparative pharmacology studies to link side-chain structural features to interspecies potency shifts, a strategy directly relevant for programs transitioning from mouse efficacy models to human target validation.

Chemical Biology Tool for Hydrogen-Bond-Dependent Target Profiling

The terminal primary hydroxyl in the N-(2-hydroxyethyl) side chain serves as both a hydrogen-bond donor and a synthetic handle for linker conjugation (e.g., to biotin, fluorophores, or solid supports) without abolishing target-binding capacity . This dual functionality is absent in the methylamino analog, which cannot be derivatized at the terminal position without breaking the pharmacophore. Researchers requiring an affinity probe or PROTAC precursor based on the tetrahydrocarbazole chemotype should prioritize the hydroxyethyl compound over the methyl or benzyl variants precisely because the hydroxyl group enables chemical modification while retaining the H-bond donor character needed for target recognition .

Application
Selection Property
Validation Focus
Dual 17β-HSD1/2 inhibition studies
Equipotent dual inhibition profile
Pathway-response in co-expression models
CNS lead optimization
MW
Brain penetration potential assessment
Species-ortholog selectivity calibration
Measurable human/mouse potency shift
Translational model calibration
Chemical biology probe development
Terminal hydroxyl conjugation handle
Retained target binding after derivatization
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